

# Application Note: Scalable Manufacturing Processes for 3-Iodo-1H-indazol-7-ol

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## Compound of Interest

Compound Name: 3-Iodo-1H-indazol-7-OL

CAS No.: 1082040-28-5

Cat. No.: B3210859

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## Executive Summary

**3-Iodo-1H-indazol-7-ol** (Compound 3) is a high-value pharmacophore extensively utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators).[1] The 3-iodo moiety serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings, while the 7-hydroxyl group provides a critical vector for solubility modulation or ether-linked side chains.[1]

This Application Note details a robust, scalable two-step manufacturing process starting from commercially available 7-methoxy-1H-indazole.[1] Unlike bench-scale methods utilizing expensive electrophilic iodine sources (e.g., NIS), this protocol employs an atom-economical Iodine/Base system followed by a controlled demethylation. The process is designed for kilogram-scale reproducibility, emphasizing safety, impurity rejection, and solid-state isolation to minimize chromatographic purification.

## Strategic Route Design

The synthesis is divided into two critical process steps. The choice of the 7-methoxy precursor over the free phenol is deliberate: it prevents O-iodination side reactions and improves solubility in the iodination matrix.[1]

## Reaction Scheme Visualization



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Figure 1: Process flow for the synthesis of **3-Iodo-1H-indazol-7-ol** highlighting key unit operations.

## Detailed Protocols

### Protocol A: Regioselective C3-Iodination

Objective: Synthesis of 3-iodo-7-methoxy-1H-indazole. Scale: 100 g Input Basis.

Rationale: Direct iodination using elemental iodine (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted">

) and potassium hydroxide (KOH) is preferred over N-iodosuccinimide (NIS) for scale-up due to cost efficiency and ease of workup (water precipitation). The reaction proceeds via the formation of an N-iodo species which rearranges to the C3 position.

### Materials

Reagent	Equiv.	Mass/Vol	Role
7-Methoxy-1H-indazole	1.0	100.0 g	Starting Material
Iodine (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">)	1.2	205.5 g	Iodinating Agent
Potassium Hydroxide (KOH)	2.5	94.5 g	Base
DMF (Dimethylformamide)	-	500 mL	Solvent
Sodium Bisulfite ( )	-	10% aq. soln	Quench

## Step-by-Step Methodology

- **Dissolution:** Charge 7-Methoxy-1H-indazole and DMF into a 2L jacketed reactor. Stir at 20°C until fully dissolved.
- **Base Addition:** Add KOH pellets portion-wise. Note: Reaction is slightly exothermic; maintain internal temperature (IT) < 30°C.<sup>[1]</sup>
- **Iodine Addition (Critical):** Dissolve in DMF (200 mL). Add this solution dropwise to the reactor over 60 minutes.
  - **Control Point:** Rapid addition causes exotherms and promotes poly-iodination.<sup>[1]</sup> Maintain IT between 20–25°C.
- **Reaction Monitoring:** Stir at ambient temperature for 2–3 hours. Monitor by HPLC (Target: < 0.5% Starting Material).

- Quench & Precipitation:
  - Cool the mixture to 5°C.
  - Slowly add 10% aqueous (500 mL) to quench excess iodine. The solution will turn from dark brown to yellow/colorless, and a precipitate will form.
  - Add water (1L) to complete precipitation.
- Isolation: Filter the solids. Wash the cake with water ( mL) to remove DMF and inorganic salts.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.
  - Expected Yield: 90–95%<sup>[1]</sup>
  - Appearance: Off-white to pale yellow solid.<sup>[1]</sup>

## Protocol B: Demethylation to 7-Hydroxy Core

Objective: Conversion to **3-Iodo-1H-indazol-7-ol**.<sup>[1]</sup> Scale: 100 g (Intermediate) Input Basis.

Rationale: Boron tribromide (

) is utilized for clean ether cleavage. While Pyridine Hydrochloride (melt at 180°C) is a cheaper alternative, it often causes thermal degradation of the iodo-group (deiodination).

allows mild, low-temperature processing essential for maintaining the C-I bond integrity.

## Materials

Reagent	Equiv.	Mass/Vol	Role
3-Iodo-7-methoxy-1H-indazole	1.0	100.0 g	Intermediate
Boron Tribromide ( )	3.0	105 mL (neat)	Lewis Acid
Dichloromethane (DCM)	-	1.0 L	Solvent
Methanol (MeOH)	-	200 mL	Quench

## Step-by-Step Methodology

- Inertion: Purge a 3L reactor with Nitrogen (ngcontent-ng-c2977031039="" \_nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). Moisture exclusion is critical.
- Slurry Formation: Charge Intermediate and DCM.[1] Cool to -10°C.[1]
- Reagent Addition (Hazard): Add (1.0 M in DCM or neat) dropwise via addition funnel over 90 minutes.
  - Safety:ngcontent-ng-c2977031039="" \_nghost-ng-c1310870263="" class="inline ng-star-inserted"> reacts violently with moisture. Ensure venting goes to a caustic scrubber.[1]
  - Control Point: Maintain IT < 0°C.[1]
- Reaction: Allow to warm to room temperature (20°C) and stir for 12 hours.
  - Checkpoint: HPLC should show disappearance of the methoxy peak and appearance of the more polar hydroxy peak.
- Quench (High Hazard):

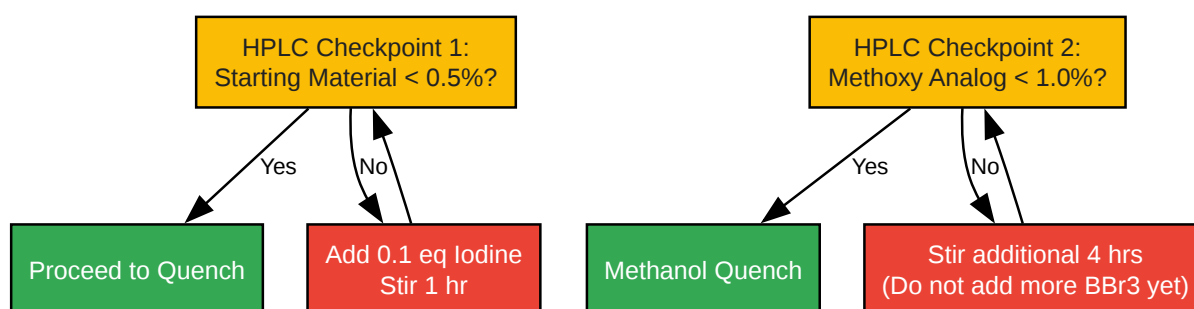
- Cool reaction mixture back to  $-10^{\circ}\text{C}$ .
- Extremely Slow Addition: Add Methanol dropwise. This is highly exothermic and generates HBr gas.[1]
- Workup:
  - Concentrate the solvent in vacuo to remove excess DCM/MeOH/HBr.
  - Resuspend the residue in saturated (pH adjusted to  $\sim 7-8$ ).
  - Extract with Ethyl Acetate ( mL) or filter if the product precipitates as a solid (pH dependent). Note: The phenol is amphoteric; avoid high pH ( $>10$ ) to prevent forming the phenolate salt which dissolves in water.
- Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
  - Expected Yield: 80–85%[1]
  - Appearance: Beige to tan solid.[1]

## Analytical Control Strategy

To ensure "Self-Validating" protocols, the following analytical markers must be checked:

Attribute	Method	Acceptance Criteria	Scientific Rationale
Identity	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Loss of -OCH <sub>3</sub> singlet (~3.9 ppm).[1] Absence of C <sub>3</sub> -H (~8.0 ppm).[1]	Confirms demethylation and retention of Iodine.
Purity	HPLC (C18, ACN/H <sub>2</sub> O)	> 98.0% Area	Critical for subsequent metal-catalyzed couplings.
Iodine Content	Elemental Analysis	± 0.3% of theoretical	Confirms no de-iodination occurred during ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> step.
Residual Boron	ICP-MS	< 100 ppm	Boron salts can poison Pd-catalysts in downstream steps.[1]

## Process Logic Map



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Figure 2: In-process control (IPC) logic for reaction monitoring.

## Safety & Handling (E-E-A-T)

- Iodine ( ): Corrosive and sublimates. Weigh in a fume hood.
- Boron Tribromide (ngcontent-ng-c2977031039="" \_ngghost-ng-c1310870263="" class="inline ng-star-inserted"> ): Reacts explosively with water. Creates HBr fumes. Never quench with water directly; always use a diluted alcohol or DCM solution at low temperature.[1]
- **3-Iodo-1H-indazol-7-ol**: As a phenol and aryl iodide, it may be light-sensitive.[1] Store in amber glass under Argon at 4°C.

## References

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